Cas no 312693-52-0 (1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI))
![1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI) structure](https://ja.kuujia.com/scimg/cas/312693-52-0x500.png)
1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI) 化学的及び物理的性質
名前と識別子
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- 1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI)
- (E)-1-HEXENE-1,2-DIBORONIC ACID BIS(PINACOL) ESTER
- 1-CIS-1,2-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)HEXENE
- J-018347
- (E)-2,2'-(Hex-1-ene-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- CS-0175020
- 4,4,5,5-tetramethyl-2-[(1E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane
- (E)-1-hexene-1,2-diboronic acid
- 185427-48-9
- starbld0016829
- 312693-52-0
- cisHex-1-ene-1,2-diyldiboronic acid, pinacol ester
-
- MDL: MFCD03093898
- インチ: InChI=1S/C18H38B2O6/c1-10-11-12-14(20(23)24)13-19(25-17(6,7)15(2,3)21)26-18(8,9)16(4,5)22/h13,21-24H,10-12H2,1-9H3/b14-13-
- InChIKey: SACOFNGKSPZAFQ-YPKPFQOOSA-N
- SMILES: CCCC/C(=C/B(OC(C(O)(C)C)(C)C)OC(C(O)(C)C)(C)C)/B(O)O
計算された属性
- 精确分子量: 372.28500
- 同位素质量: 336.264
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 465
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.9A^2
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 0.954 g/mL at 25 °C(lit.)
- Boiling Point: 292 °C(lit.)
- フラッシュポイント: 華氏度:>230°F
摂氏度:>110°C - Refractive Index: n20/D 1.455(lit.)
- PSA: 99.38000
- LogP: 2.27460
- Solubility: 未確定
1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI) Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-234853-1g |
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester, |
312693-52-0 | 1g |
¥511.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234853-1 g |
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester, |
312693-52-0 | 1g |
¥511.00 | 2023-07-10 |
1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI) 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
1,3,2-Dioxaborolane,2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI)に関する追加情報
Introduction to 1,3,2-Dioxaborolane, 2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (9CI) (CAS No: 312693-52-0)
The compound 1,3,2-Dioxaborolane, specifically the derivative 2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,5-tetramethyl- (CAS No: 312693-52-0), is a fascinating molecule with significant potential in various fields of chemistry. This compound belongs to the family of boron-containing heterocycles, which have garnered considerable attention due to their unique electronic properties and versatile applications in organic synthesis.
Recent studies have highlighted the importance of dioxaborolane derivatives in the development of new materials and catalysts. The structure of this compound features a dioxaborolane ring with substituents that enhance its stability and reactivity. The presence of the butyl group and the ethenediyl bridge introduces additional functional groups that can be exploited in various chemical transformations.
In terms of synthesis, researchers have developed efficient methods to prepare this compound using transition metal-catalyzed reactions. For instance, the use of palladium catalysts has enabled the construction of the ethenediyl bridge with high precision. These advancements have not only improved the yield but also expanded the scope of applications for this compound.
The electronic properties of this compound make it an excellent candidate for use in organoboron chemistry. Its ability to act as a Lewis acid has been leveraged in asymmetric catalysis, where it facilitates enantioselective reactions. This property is particularly valuable in the pharmaceutical industry for the synthesis of chiral molecules.
Beyond catalysis, this compound has shown promise in materials science. Its incorporation into polymer systems has led to materials with improved mechanical and thermal properties. The tetramethyl substituents on the dioxaborolane ring contribute to its stability under harsh conditions, making it suitable for high-performance applications.
In conclusion, the compound 1,3,2-Dioxaborolane, 2,2'-[(1Z)-1-butyl-1,2-ethenediyl]bis[4,4,5,tetramethyl-, CAS No: 312693-52-0) is a multifaceted molecule with a wide range of applications. Its unique structure and reactivity continue to inspire innovative research across various disciplines. As our understanding of its properties deepens, it is expected to play an even more significant role in advancing modern chemistry.
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